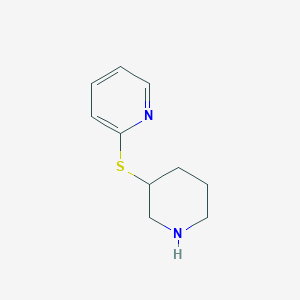

2-(Piperidin-3-ylthio)pyridine

Description

Overview of Pyridine (B92270) and Piperidine (B6355638) Heterocycles in Synthetic Chemistry

Pyridine and piperidine are two fundamental nitrogen-containing heterocyclic systems that are ubiquitous in synthetic chemistry and drug discovery. researchgate.net

Pyridine , an aromatic six-membered ring, is a key structural motif in numerous natural products and synthetic compounds. researchgate.net Its aromaticity, electron-deficient nature, and the presence of a basic nitrogen atom make it a versatile building block in organic synthesis. imperial.ac.uk Pyridine derivatives are integral to a wide array of pharmaceuticals and agrochemicals, valued for their diverse pharmacological activities. researchgate.netresearchgate.net The ability of the pyridine ring to engage in various chemical transformations allows for the creation of complex molecular architectures. organic-chemistry.org

Piperidine , the saturated counterpart to pyridine, is a non-aromatic, six-membered heterocyclic amine. This structure is a prevalent scaffold in many alkaloids and synthetic pharmaceuticals. researchgate.net The conformational flexibility of the piperidine ring, typically adopting a chair conformation, is crucial for determining the three-dimensional shape of a molecule and its ability to bind to specific biological targets. Its basic nitrogen atom can be readily functionalized, making it a valuable component in the synthesis of new chemical entities. chemimpex.com The combination of pyridine and piperidine moieties within a single molecule can lead to compounds with interesting properties for medicinal and agricultural applications. researchgate.net

The Role of Thioether Linkages in Molecular Design

The thioether linkage (C-S-C) is a critical functional group used in molecular design to connect different structural fragments. Its significance stems from its specific geometric and electronic properties. Unlike its oxygen analog (the ether linkage), the thioether bond is longer, and the C-S-C bond angle is more acute, providing distinct conformational possibilities within a molecule.

Structural Features and Chemical Relevance of the 2-(Piperidin-3-ylthio)pyridine Core Structure

The this compound molecule is characterized by the connection of a pyridine ring and a piperidine ring through a thioether bridge. The sulfur atom is attached to the C2 position of the pyridine ring and the C3 position of the piperidine ring.

This specific arrangement combines the properties of its three constituent parts:

The Pyridine Ring: Provides an aromatic, electron-withdrawing component. Its nitrogen atom can act as a hydrogen bond acceptor.

The Piperidine Ring: Introduces a saturated, flexible, and basic aliphatic component. The nitrogen atom in the piperidine ring is a key site for potential derivatization.

The chemical relevance of this core structure lies in its potential as a scaffold for building more complex molecules. Researchers in medicinal chemistry and materials science utilize such structures as starting points for creating new compounds with desired properties. chemimpex.com For instance, derivatives of this core might be explored for their interactions with biological systems or for their applications in creating advanced materials. chemimpex.com The synthesis of related structures, such as 2-amino-4-aryl-6-(quinolin-2-ylthio)pyridine-3,5-dicarbonitriles, demonstrates the utility of pyridine thioethers as intermediates in multi-component reactions to generate structurally diverse molecules. sci-hub.se

Table 1: Chemical Identifiers for this compound and its Hydrochloride Salt

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| This compound | 1198393-24-6 | C10H14N2S | Not specified |

Data sourced from available chemical supplier information. fluorochem.co.ukbldpharm.com

Table 2: Related Pyridine Thioether Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 4-Methyl-2-(piperidin-3-ylthio)pyridine hydrochloride | 1420849-40-6 | Not specified |

Data sourced from available chemical supplier information. aablocks.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14N2S |

|---|---|

Molecular Weight |

194.30 g/mol |

IUPAC Name |

2-piperidin-3-ylsulfanylpyridine |

InChI |

InChI=1S/C10H14N2S/c1-2-7-12-10(5-1)13-9-4-3-6-11-8-9/h1-2,5,7,9,11H,3-4,6,8H2 |

InChI Key |

OQKJPXXEHJUKID-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)SC2=CC=CC=N2 |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 2 Piperidin 3 Ylthio Pyridine Systems

Mechanistic Investigations of Sulfur-Mediated Transformations

The thioether linkage is a key functional group that can participate in various transformations. The sulfur atom, with its lone pairs of electrons, can act as a nucleophile. Thioethers are known to be stable functional groups but can be involved in reactions such as the formation of sulfonium (B1226848) salts through alkylation, or oxidation to sulfoxides and sulfones. researchgate.net

In the context of related structures, the formation of carbon-sulfur bonds is a crucial step in the synthesis of thioether-containing compounds. For instance, the reaction between a thiol and a halide can lead to the formation of a thioether. In a broader context, piperazine (B1678402) has been shown to mediate various chemical transformations, including the Thorpe-Ziegler reaction. researchgate.net

Pyridine (B92270) Nitrogen Reactivity in the 2-(Piperidin-3-ylthio)pyridine Framework

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons in an sp² hybrid orbital, making it basic and nucleophilic. bhu.ac.in However, its basicity is lower than that of aliphatic amines because the sp² hybridized orbital has more s-character, holding the lone pair more tightly to the nucleus. uoanbar.edu.iq

The pyridine ring is generally considered electron-deficient due to the electron-withdrawing nature of the nitrogen atom. imperial.ac.uk This deactivates the ring towards electrophilic substitution, which typically requires harsh conditions. uoanbar.edu.iq Conversely, it activates the ring for nucleophilic substitution, particularly at the 2- and 4-positions. uoanbar.edu.iqmsu.edu The presence of the piperidin-3-ylthio substituent at the 2-position will influence the regioselectivity of such reactions.

The reactivity of the pyridine nitrogen can be utilized in various synthetic transformations. For example, it can be protonated by acids or alkylated to form pyridinium (B92312) salts. This reactivity is fundamental to many catalytic and synthetic applications involving pyridine-containing compounds. mdpi.comresearchgate.net

Piperidine (B6355638) Ring Conformation and Reactivity Dynamics

The piperidine ring, a saturated heterocycle, typically adopts a chair conformation to minimize steric strain. wikipedia.org In the case of this compound, the piperidine ring will have a substituent at the 3-position. The chair conformation can exist as two distinct conformers, with the substituent in either an axial or equatorial position. The equatorial conformation is generally more stable. wikipedia.org

The conformation of the piperidine ring can influence its reactivity. The accessibility of the nitrogen lone pair and the C-H bonds on the ring can be affected by the conformational equilibrium. The piperidine nitrogen is a basic and nucleophilic center, and its reactivity is a hallmark of secondary amines. wikipedia.org For instance, it can be readily acylated, alkylated, and participate in various coupling reactions. nih.gov

Oxidative and Reductive Transformations of the Thioether Linkage

The thioether linkage in this compound is susceptible to both oxidation and reduction. Oxidation of the sulfur atom can lead to the formation of sulfoxides and sulfones, which have different chemical and physical properties compared to the parent thioether. These transformations are often carried out using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting sulfoxides and sulfones are important intermediates in organic synthesis.

Conversely, the thioether can be cleaved under reductive conditions, although this is generally more difficult than the cleavage of other functional groups. Electrochemical methods can offer a mild and controlled way to carry out both oxidative and reductive transformations. acs.org

Advanced Spectroscopic and Diffraction Based Characterization of 2 Piperidin 3 Ylthio Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-Dimensional NMR Techniques (¹H, ¹³C)

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), are fundamental for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons. For 2-(Piperidin-3-ylthio)pyridine, the signals are broadly divided into those from the piperidine (B6355638) ring and those from the pyridine (B92270) ring. The protons on the piperidine ring typically appear in the upfield region (δ 1.5-3.5 ppm), while the aromatic protons of the pyridine ring resonate downfield (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The proton at the C-3 position of the piperidine ring, being directly attached to the carbon bearing the sulfur atom, is expected to show a distinct chemical shift.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Similar to the ¹H spectrum, the signals are grouped into aliphatic (piperidine) and aromatic (pyridine) regions. The carbons of the piperidine ring are expected to resonate between δ 20-60 ppm. The pyridine ring carbons appear in the aromatic region (δ 120-160 ppm). The carbon atom attached to the sulfur (C-3 of piperidine) and the carbon of the pyridine ring bonded to sulfur (C-2) would have characteristic chemical shifts influenced by the heteroatom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on spectral data from analogous piperidine and pyridine compounds.

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Pyridine C2 | - | ~160.5 |

| Pyridine C3 | ~7.45 (ddd) | ~136.0 |

| Pyridine C4 | ~6.95 (ddd) | ~121.0 |

| Pyridine C5 | ~7.50 (ddd) | ~149.5 |

| Pyridine C6 | ~8.40 (ddd) | ~119.5 |

| Piperidine C2 | ~3.20 (m), ~2.80 (m) | ~52.0 |

| Piperidine C3 | ~3.50 (m) | ~45.0 |

| Piperidine C4 | ~1.90 (m), ~1.60 (m) | ~31.0 |

| Piperidine C5 | ~1.80 (m), ~1.50 (m) | ~24.0 |

| Piperidine C6 | ~3.10 (m), ~2.70 (m) | ~46.0 |

Two-Dimensional NMR Spectroscopy (HMBC, NOESY)

Two-dimensional NMR experiments provide further clarity on the molecular structure by showing correlations between nuclei.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing long-range (typically 2-3 bonds) correlations between carbon and hydrogen atoms. For this compound, an HMBC spectrum would definitively link the piperidine and pyridine moieties. A key correlation would be observed between the proton at C-3 of the piperidine ring and the carbon at C-2 of the pyridine ring, through the sulfur atom, confirming the thioether linkage. acs.org Other important correlations would exist between the protons on the pyridine ring and their neighboring carbons, helping to assign the aromatic signals unambiguously.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects correlations between nuclei that are close in space, regardless of whether they are connected by bonds. libretexts.org This is particularly useful for determining stereochemistry and conformation. In this compound, NOESY can reveal the spatial relationship between the protons on the piperidine ring and those on the pyridine ring. google.comresearchgate.net This data helps to define the preferred orientation of the two rings relative to each other. For instance, correlations between the C-3 proton of the piperidine ring and the C-3 proton of the pyridine ring would suggest a specific conformational preference. libretexts.org

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. orcid.org For this compound (C₁₀H₁₄N₂S), the exact molecular weight is 194.0905 g/mol . In an electrospray ionization (ESI) mass spectrum, the compound would typically be observed as a protonated molecule [M+H]⁺ at m/z 195.0983. innovareacademics.in

Analysis of the fragmentation pattern provides further structural confirmation. Common fragmentation pathways would likely involve:

Cleavage of the C-S bond, leading to the formation of piperidine-3-thiol (B3058082) and pyridine fragments.

Fragmentation of the piperidine ring, a characteristic pattern for piperidine-containing compounds. nist.gov

Loss of the entire piperidine group, resulting in a fragment corresponding to 2-thiopyridine.

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a powerful tool for identifying the functional groups present in a compound. libretexts.org The IR spectrum of this compound would exhibit characteristic absorption bands for its constituent parts. asianpubs.org

Table 2: Characteristic IR Absorption Bands for this compound Frequencies are based on typical values for the specified functional groups.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amine (Piperidine) | 3300 - 3500 (weak-medium) |

| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 (medium) |

| C-H Stretch (Aliphatic) | Piperidine Ring | 2850 - 3000 (strong) |

| C=C and C=N Stretch | Pyridine Ring | 1400 - 1600 (medium-strong) |

| C-N Stretch | Piperidine Ring | 1000 - 1250 (medium) |

| C-S Stretch | Thioether | 600 - 800 (weak-medium) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate data on bond lengths, bond angles, and torsional angles, which define the molecule's geometry and conformation.

Computational and Theoretical Studies on 2 Piperidin 3 Ylthio Pyridine

Prediction of Spectroscopic Properties through Computational Methods

Future computational research is required to elucidate the specific theoretical and molecular properties of 2-(Piperidin-3-ylthio)pyridine. Such studies would be invaluable for predicting its reactivity, understanding its behavior in biological systems, and exploring its potential applications.

Coordination Chemistry and Catalytic Applications of 2 Piperidin 3 Ylthio Pyridine As a Ligand

Ligand Design Principles for Pyridine-Piperidine Thioethers

The design of pyridine-piperidine thioether ligands like 2-(Piperidin-3-ylthio)pyridine is predicated on creating a flexible yet pre-organized scaffold for metal binding. The fundamental structure involves a pyridine (B92270) ring, which serves as a robust aromatic anchor and a sigma-donating nitrogen coordinator, linked via a thioether bridge to a non-aromatic, chiral piperidine (B6355638) ring.

Key design principles for this class of ligands include:

Donor Atom Combination : The ligand features a classic N,S donor set. The pyridine nitrogen is a well-understood coordinating agent for a vast array of transition metals. cas.org The thioether sulfur, being a soft donor, shows a preference for softer, later transition metals such as palladium, platinum, and copper. This hybrid donor set can lead to interesting electronic properties and stability in the resulting metal complexes.

Chirality : The stereogenic center at the C3 position of the piperidine ring is a crucial design element. The synthesis must be controlled to produce an enantiomerically pure ligand if it is to be effective in asymmetric catalysis. Access to enantiopure 3-substituted piperidines can be achieved through various synthetic strategies, often starting from chiral precursors or employing asymmetric synthesis methodologies. cymitquimica.com

Flexibility and Chelate Ring Size : The thioether linkage connects the two heterocyclic rings, forming a six-membered chelate ring upon coordination to a metal center. The conformational flexibility of the piperidine ring and the rotational freedom around the C-S and S-Py bonds allow the ligand to adapt to the preferred coordination geometry of different metal ions.

Potential for Cooperativity : The N-H proton of the piperidine ring is a latent functional group. Upon deprotonation, the resulting amide can act as a strong anionic donor or as a Brønsted base, enabling metal-ligand cooperative pathways for substrate activation. mdpi.com

The synthesis of such ligands typically involves the coupling of a pyridine thiol or a halogenated pyridine with a suitable piperidine derivative. For instance, a common approach is the nucleophilic substitution reaction between a pyridinethiol and a piperidine bearing a leaving group at the 3-position, or a copper-catalyzed coupling between a halopyridine and a piperidinethiol derivative.

Transition Metal Complexation with this compound Scaffolds

The this compound scaffold is expected to act as a bidentate, chelating ligand, forming stable complexes with a variety of transition metals. The coordination mode would primarily involve the pyridine nitrogen and the thioether sulfur, creating a six-membered metallacycle. The properties of such complexes are influenced by the metal's identity, oxidation state, and the other ligands present.

Many transition metal complexes with simple pyridine ligands have been synthesized and characterized, typically forming octahedral or square planar geometries depending on the metal and coordination number. cas.org For example, Pd(II) and Pt(II), with a d⁸ electron configuration, strongly favor four-coordinate, square planar geometries. A ligand like this compound would likely form complexes of the type [M(L)Cl₂] or [M(L)₂]²⁺ with these metals.

The table below shows representative coordination data for related transition metal complexes containing pyridine-thioether or piperidine motifs, illustrating the expected bond lengths and angles.

| Complex | Metal | M-N (Å) | M-S (Å) | N-M-S Angle (°) | Coordination Geometry | Reference Compound |

|---|---|---|---|---|---|---|

| [PdCl₂(NHC-thioether)] | Pd(II) | - | 2.328 | - | Square Planar | Complex with a different N,S ligand |

| [PtCl₂(Pip)(Am)] | Pt(II) | ~2.05 | - | - | Square Planar | Piperidine (Pip) complex |

| [ZnCl₂(L)] (L=bispzHpy) | Zn(II) | 2.095 | - | - | Distorted Tetrahedral | Pyridine-pyrazole ligand complex |

| [CuCl₂(L)] (L=bispzHpy) | Cu(II) | 1.977 | - | - | Distorted Square Pyramidal | Pyridine-pyrazole ligand complex |

This table presents data from analogous complexes to illustrate typical coordination parameters. NHC = N-heterocyclic carbene; Pip = Piperidine; Am = Amine; bispzHpy = 2,6-bis(1H-pyrazol-3-yl)pyridine.

Role of this compound in Asymmetric Catalysis

The chiral nature of this compound makes it a promising candidate for applications in asymmetric catalysis. In a metal complex, the stereogenic center on the piperidine ring creates a chiral pocket around the catalytically active metal center. This chiral environment can differentiate between the two enantiotopic faces of a prochiral substrate or two prochiral groups within a molecule, leading to the preferential formation of one enantiomer of the product.

The development of chiral pyridine-based ligands has led to significant advances in a range of enantioselective transformations. Based on the performance of structurally related ligands, complexes of this compound could potentially catalyze reactions such as:

Asymmetric Hydrogenation : The enantioselective reduction of ketones, imines, and olefins is a fundamental transformation. Chiral catalysts are essential for producing enantiomerically pure alcohols, amines, and alkanes.

Asymmetric C-C Bond Formation : Reactions like the Heck reaction, Michael addition, and allylic alkylation can be rendered asymmetric by employing chiral ligands that control the stereochemical outcome of the key bond-forming step. cymitquimica.com

Asymmetric C-H Amination : The direct functionalization of C-H bonds is a highly desirable process, and chiral catalysts can control the stereochemistry of nitrogen insertion into a C-H bond.

The table below presents results from a catalytic asymmetric reaction using a chiral pyridine-based ligand system, demonstrating the high levels of enantioselectivity that can be achieved.

| Reaction | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) | Reference System |

|---|---|---|---|---|

| Asymmetric Reductive Heck | Rh(acac)(coe)₂ / (R)-DTBM-Segphos | 94 | 99 | Catalytic enantioselective synthesis of 3-piperidines cymitquimica.com |

| Asymmetric C-H Amination | Ru-pybox Complex (Ru4) | 91 | 97 | Ruthenium catalysis with Pybox-NHC ligand |

| Asymmetric Michael Reaction | La(O-i-Pr)₃ / linked-BINOL | >99 | 99 | Lanthanum-catalyzed Michael reaction |

This table shows representative results from asymmetric catalysis using chiral ligand systems analogous to the pyridine-piperidine structure to highlight potential efficacy.

Metal-Ligand Cooperative Catalysis in Organic Transformations

Metal-ligand cooperation (MLC) represents a paradigm in catalysis where the ligand actively participates in bond activation and formation, working in concert with the metal center. The this compound scaffold is ideally structured for this type of reactivity. The piperidine N-H group can act as a proton-responsive site. In the presence of a base or upon substrate coordination, this proton can be transferred, generating a nucleophilic or basic site on the ligand that complements the Lewis acidity of the metal center.

A well-established mode of MLC involves the aromatization-dearomatization of a pyridine-based pincer ligand. A similar principle could apply here. For example, in a dehydrogenation reaction, the N-H proton and a C-H proton from a substrate (e.g., an alcohol) could be accepted by the ligand and the metal, respectively, followed by elimination of H₂.

Recent studies on group 13 metal complexes with pyridine and a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) ligand demonstrate the heterolytic cleavage of H₂ via an intramolecular MLC pathway. mdpi.com In this system, the metal acts as a Lewis acid to accept a hydride, while the piperidine-derived TEMPO ligand functions as a Lewis base to accept a proton. mdpi.com This precedent strongly suggests that a transition metal complex of this compound could facilitate similar transformations. The piperidine nitrogen, upon deprotonation, could serve as the internal base, enabling the heterolytic cleavage of H-H, O-H, or N-H bonds across the metal-ligand framework. This cooperative activation avoids the need for external additives and can lead to highly efficient and selective catalytic cycles for hydrogenation, dehydrogenation, and transfer hydrogenation reactions.

Advanced Molecular Interactions and Biological Target Engagement

Structure-Activity Relationship (SAR) Studies on 2-(Piperidin-3-ylthio)pyridine Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how specific structural features of a molecule influence its biological activity. For the this compound scaffold, SAR studies have been instrumental in identifying key pharmacophoric elements and guiding the synthesis of more potent and selective analogs. acs.orgnih.gov

Research into related structures, such as 2-(pyridin-3-ylthio)pyrimidines, has revealed important SAR trends that are likely applicable to the this compound core. acs.org These studies often involve systematic modifications at three main positions: the pyridine (B92270) ring, the piperidine (B6355638) moiety, and the connecting thioether linkage.

Key findings from SAR studies on analogous pyridine and pyrimidine (B1678525) thioether derivatives include:

Substitution on the Pyridine/Pyrimidine Ring: Modifications on the aromatic ring significantly impact activity. For instance, in a series of 2-(pyridin-3-ylthio)pyrimidine derivatives designed as Hsp70 inhibitors, the presence and nature of substituents on the pyridine ring (referred to as Ring A in the study) were explored. It was found that disubstitution was not always necessary for potent activity; a single methoxy (B1213986) group could be as effective as two. acs.org

The Piperidine Moiety: The piperidine ring is a critical structural feature. Its conformation and substitution pattern are often key for interaction with the target protein. nih.gov In studies on related compounds, replacing the piperidine with other cyclic amines like piperazine (B1678402) or pyrrolidine (B122466) altered the activity profile, indicating the importance of the piperidine ring's size, basicity, and substitution points for optimal target engagement. lshtm.ac.uk The protonated form of the piperidine nitrogen is often involved in crucial salt bridge interactions within receptor binding pockets. nih.gov

Modifications of the Linker: The thioether bond and its position are fundamental to the scaffold. While direct SAR on thioether modifications for this specific scaffold is limited in the provided literature, the general importance of the linker's geometry and flexibility in orienting the two ring systems is a common theme in medicinal chemistry. researchgate.net

The table below summarizes SAR findings for derivatives analogous to this compound, highlighting the impact of various substitutions on biological activity.

| Scaffold/Derivative Class | Modification Site | Substitution | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| 2-(Pyridin-3-ylthio)pyrimidines | Pyridine Ring (Ring A) | Single -OCH3 vs. dual -OCH3 | A single methoxy group performed as well as a disubstituted analog, indicating disubstitution is not essential for potency. | acs.org |

| 2-(Pyridin-2-yl)quinazolines | Piperidine Ring (at R2) | Polar groups (e.g., nitrile) | Dramatically reduced potency, suggesting a preference for more lipophilic groups in this region of the molecule. | lshtm.ac.uk |

| 2-(Pyridin-2-yl)quinazolines | Piperidine Ring (at R2) | Piperidine vs. Pyrrolidine | Pyrrolidine analogs retained higher potency, especially with additional aromatic rings. | lshtm.ac.uk |

| General Pyridine Derivatives | Pyridine Ring | -OMe, -OH, -C=O, -NH2 groups | The presence and specific positions of these groups were found to enhance antiproliferative activity. | nih.gov |

| General Pyridine Derivatives | Pyridine Ring | Halogen atoms or bulky groups | Generally exhibited lower antiproliferative activity. | nih.gov |

Investigation of Binding Modes with Enzymes and Receptors

Understanding how a ligand binds to its target protein is fundamental for optimizing its efficacy and selectivity. Molecular docking and other computational techniques are frequently employed to predict and analyze the binding modes of small molecules like this compound derivatives within the active sites of enzymes and receptors. researchgate.netmdpi.com

Studies on structurally related compounds provide valuable models for the likely interactions of this compound derivatives:

Hsp70 Allosteric Site: In a study on 2-(pyridin-3-ylthio)pyrimidines, molecular modeling predicted a binding mode within a novel allosteric pocket on the Heat Shock Protein 70 (Hsp70). acs.org The pyridine ring was shown to orient toward key residues, while other parts of the molecule formed specific hydrogen bonds. A good correlation was observed between the predicted binding mode and the measured biological activity, supporting the hypothesis that the anticancer effects are mediated by Hsp70. acs.org

Falcipain-2 Active Site: For a series of nih.govCurrent time information in Bangalore, IN.evitachem.comtriazolo[4,3-a]pyridine derivatives, including one with a piperidin-1-ylsulfonyl moiety, molecular docking was used to investigate binding to falcipain-2, a cysteine protease of Plasmodium falciparum. nih.govmdpi.com The docked compounds showed interactions with key amino acid residues near the active site, such as GLN36, GLY83, and CYS42. nih.gov

CDK8 Kinase Pocket: Molecular docking of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole sulfonamide hybrids, which share the substituted piperidine feature, was performed against Cyclin-Dependent Kinase 8 (CDK8). The studies revealed good binding affinities, suggesting CDK8 as a potential target for their anticancer activity. tandfonline.com

The following table details predicted binding interactions for analogous compounds, illustrating the types of forces that likely govern the binding of this compound derivatives to their biological targets.

| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| 2,5′-Thiodipyrimidines | Hsp70 (Allosteric Pocket) | Asp234, Glu268 | Hydrogen bonding from an amino group on the ligand to the carboxylate groups of the residues. | acs.org |

| nih.govCurrent time information in Bangalore, IN.evitachem.comTriazolo[4,3-a]pyridines | Falcipain-2 | GLN36D, GLY83D, ALA175D, ILE85D, LEU84D, CYS42D | Interactions with key amino acids near the active site cavity. | nih.gov |

| 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Sulfonamide Hybrids | CDK8 (PDB: 6T41) | Not specified | High binding affinity with scores ranging from -8.7 to -10.3 kcal/mol. | tandfonline.com |

| Dual Piperidine-Based Ligands | Sigma-1 Receptor (σ1R) | Glu172 | Essential salt bridge interaction involving the protonated piperidine nitrogen. | nih.gov |

Chemoinformatic Approaches to Explore Pharmacological Space

Chemoinformatics provides a powerful suite of computational tools to analyze, screen, and design novel compounds, accelerating the drug discovery process. For scaffolds like this compound, these methods are used to explore vast chemical libraries, predict pharmacological properties, and develop models for bioactivity.

Virtual Screening (VS): This technique involves computationally screening large databases of compounds to identify those that are most likely to bind to a drug target. nih.gov For example, a virtual library of over 1500 novel nih.govCurrent time information in Bangalore, IN.evitachem.comtriazolo[4,3-a]pyridines was investigated using virtual screening and molecular docking against the falcipain-2 enzyme, leading to the identification and synthesis of 25 promising hits. nih.govmdpi.comsemanticscholar.org This approach efficiently narrows down the number of molecules that need to be synthesized and tested in the lab.

Pharmacophore Modeling: A pharmacophore model is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to bind to a specific target. frontiersin.org Ligand-based pharmacophore models can be generated by superimposing a set of active molecules to identify common features. frontiersin.orgsemanticscholar.org These models are then used as 3D queries to search chemical databases for new compounds that match the pharmacophore and are therefore likely to be active. semanticscholar.org This strategy has been successfully applied to discover inhibitors for various targets, including cytochrome P450 enzymes. frontiersin.org

Molecular Diversity and Property Analysis: Chemoinformatic tools are also used to assess the diversity and "drug-likeness" of a compound library. frontiersin.org Analysis of properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors can help prioritize compounds with favorable pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). tandfonline.com For instance, analyzing the fraction of sp3 carbons (a measure of three-dimensionality) can guide the synthesis of compound libraries that better explore the three-dimensional chemical space, which is often beneficial for targeting complex protein-protein interactions. frontiersin.org

These computational strategies, when integrated with synthetic chemistry and biological testing, provide a rational and efficient pathway for exploring the pharmacological potential of the this compound scaffold and its derivatives.

Future Directions and Emerging Research Opportunities for 2 Piperidin 3 Ylthio Pyridine

Development of Novel and Efficient Synthetic Routes

The advancement of synthetic organic chemistry offers significant opportunities to develop more efficient, scalable, and environmentally benign routes to 2-(piperidin-3-ylthio)pyridine and its derivatives. Current strategies often rely on classical methods, but future work could explore cutting-edge technologies.

Key areas for development include:

Catalytic Cross-Coupling Reactions: While traditional methods might involve nucleophilic aromatic substitution, modern copper- or palladium-catalyzed cross-coupling reactions could offer milder conditions and broader substrate scope. For instance, coupling of a suitable 3-mercaptopiperidine precursor with a 2-halopyridine could be optimized using advanced ligand systems. A copper/neocuproine catalyzed coupling has been successfully used for similar thioether formations. acs.org

Flow Chemistry: Continuous flow reactors could enable a shift from batch processing to a more streamlined, safer, and highly efficient manufacturing process. This technology allows for precise control over reaction parameters, potentially increasing yield and purity while reducing production costs, a strategy that has proven effective for other pyridine-based compounds. vcu.edu

Green Chemistry Approaches: Future syntheses could focus on using greener solvents, reducing the number of synthetic steps (tandem or one-pot reactions), and employing catalytic systems that minimize waste. organic-chemistry.org For example, developing a one-pot synthesis from readily available starting materials like piperidin-3-one (B1582230) and 2-mercaptopyridine (B119420) would be a significant advance.

| Potential Synthetic Strategy | Key Reagents/Catalysts | Anticipated Advantages | Relevant Analogy |

| Copper-Catalyzed Coupling | 3-Mercaptopiperidine, 2-Iodopyridine, CuI/Neocuproine | High yield, mild conditions | Synthesis of 2-(pyridin-3-ylthio)pyrimidines acs.org |

| One-Pot Cyclization/Thiolation | Diols, Primary Amines, Sulfur Source, Iridium Complex | Step economy, reduced waste | N-heterocycle synthesis from diols organic-chemistry.org |

| Continuous Flow Synthesis | Immobilized catalysts, microreactors | Scalability, improved safety, higher purity | Efficient manufacturing of pyridine (B92270) compounds vcu.edu |

Exploration of Untapped Reactivity Profiles

The chemical reactivity of this compound is largely unexplored, offering a fertile ground for investigation. The interplay between the nucleophilic piperidine (B6355638) nitrogen, the electron-deficient pyridine ring, and the oxidizable thioether sulfur atom suggests a rich and complex chemical behavior.

Future research could focus on:

Oxidation of the Thioether: The sulfur atom is susceptible to oxidation, which can be a route to novel derivatives with altered physicochemical properties. evitachem.com Controlled oxidation could yield the corresponding sulfoxide (B87167) and sulfone. These oxidized derivatives may exhibit different biological activities and metabolic stabilities compared to the parent thioether.

N-Oxidation of the Pyridine Ring: Treatment with peracids could selectively oxidize the pyridine nitrogen to form the corresponding N-oxide. bhu.ac.in This modification dramatically alters the electronic character of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution, thereby opening pathways to further functionalization at the C4 and C6 positions. bhu.ac.in

Piperidine Ring Functionalization: The secondary amine of the piperidine ring is a key site for derivatization. Acylation, alkylation, or sulfonylation could be used to append a wide variety of functional groups, modulating properties like solubility, lipophilicity, and target engagement, a common strategy in medicinal chemistry. acs.org

Oxidative Dimerization: Under specific oxidative conditions, related thieno[2,3-b]pyridines have been shown to undergo unusual dimerization reactions. acs.org Investigating the behavior of this compound under similar conditions could lead to novel, complex heterocyclic systems.

Integration of Advanced Characterization Techniques

A thorough understanding of the three-dimensional structure, conformational dynamics, and spectroscopic properties of this compound is essential for its development. While standard techniques provide basic characterization, advanced methods can offer deeper insights.

Emerging opportunities include:

2D NMR Spectroscopy: Techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for unambiguous assignment of all proton and carbon signals, especially for more complex derivatives. acs.org These methods are crucial for confirming regiochemistry and elucidating the structure of reaction products. acs.org

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on bond lengths, bond angles, and solid-state conformation. nih.gov This is the gold standard for structural elucidation and can reveal key intermolecular interactions like hydrogen bonding or π-π stacking. nih.gov

Vibrational Spectroscopy Analysis: Combining experimental FT-IR and FT-Raman spectroscopy with theoretical calculations (such as DFT) can provide a detailed understanding of the vibrational modes of the molecule, helping to confirm its structure and bonding characteristics. researchgate.net

| Technique | Information Gained | Significance |

| 2D NMR (HSQC, HMBC) | Unambiguous 1H and 13C assignments, connectivity | Confirms structure of complex derivatives acs.org |

| Single-Crystal X-ray Diffraction | Precise 3D structure, conformation, intermolecular interactions | Gold standard for structural validation nih.gov |

| FT-IR/Raman with DFT | Vibrational modes, functional group confirmation | Correlates theoretical models with experimental data researchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and formula | Confirms elemental composition of novel compounds acs.org |

Expanding Computational Modeling Applications

In silico methods are powerful tools for predicting molecular properties and guiding experimental design, saving both time and resources. For this compound, computational modeling can accelerate its development as a functional molecule.

Future applications include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to predict the most stable conformation, analyze the electronic structure (e.g., HOMO-LUMO energy gap), and model reaction mechanisms and transition states for its synthesis and reactivity. nih.govzsmu.edu.ua This can help in optimizing reaction conditions and predicting the outcomes of unexplored reactions. zsmu.edu.ua

Molecular Docking: If a biological target is identified, molecular docking can be used to predict the binding mode and affinity of this compound and its virtual derivatives within the target's active site. sci-hub.seacs.org This is a cornerstone of structure-based drug design.

ADME/T Prediction: Computational models can estimate key pharmacokinetic properties such as absorption, distribution, metabolism, excretion, and toxicity (ADME/T). lsuhsc.edu This allows for the early-stage filtering of derivatives to prioritize those with more drug-like properties, such as improved brain penetration or lower predicted cardiotoxicity. lsuhsc.edu

Design of Next-Generation Ligands and Chemical Probes

The inherent structural features of this compound make it an attractive scaffold for designing new ligands for coordination chemistry and chemical probes for chemical biology. acs.orgresearchgate.net

Potential research directions are:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.